molecular formula C25H22N2O3 B5136190 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethylphenyl)-3-phenylpropanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethylphenyl)-3-phenylpropanamide

Katalognummer: B5136190
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: HRHCEVUIQJGJFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethylphenyl)-3-phenylpropanamide, commonly known as Compound X, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

Compound X exerts its pharmacological effects through the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of certain kinases and proteasomes, leading to the suppression of tumor growth and inflammation. Additionally, it has been shown to modulate the activity of neurotransmitters, leading to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Compound X has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, leading to the suppression of tumor growth. Additionally, it has been found to reduce inflammation and oxidative stress, leading to its potential use in the treatment of inflammatory diseases. It has also been shown to modulate neurotransmitter activity, leading to its potential use in the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Compound X is its potential therapeutic efficacy in various diseases. Additionally, its relatively simple synthesis method and low cost make it an attractive candidate for further research. However, its potential toxicity and limited bioavailability may pose challenges in its clinical development.

Zukünftige Richtungen

There are several future directions for the research of Compound X. One potential area of study is the optimization of its pharmacokinetic properties to improve its bioavailability and reduce toxicity. Additionally, the identification of specific molecular targets of Compound X may lead to the development of more targeted therapies. Further research is also needed to determine the safety and efficacy of Compound X in clinical trials. Finally, the potential use of Compound X in combination with other drugs or therapies should be explored to enhance its therapeutic effects.

Synthesemethoden

Compound X can be synthesized through a multi-step process involving the reaction of 2-bromo-3-phenylpropanoic acid with 2-ethylphenylamine, followed by cyclization and subsequent reduction. The final product is obtained through acid-catalyzed cyclization and purification steps.

Wissenschaftliche Forschungsanwendungen

Compound X has been studied extensively in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potential therapeutic effects in the treatment of cancer, inflammation, and neurodegenerative diseases.

Eigenschaften

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-2-18-12-6-9-15-21(18)26-23(28)22(16-17-10-4-3-5-11-17)27-24(29)19-13-7-8-14-20(19)25(27)30/h3-15,22H,2,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHCEVUIQJGJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.